Cas no 1544152-12-6 (methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate)

Methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate is a specialized organic compound featuring a pyrazole core substituted with an isopropyl group and an amino ester functionality. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both amino and ester groups allows for further functionalization, enabling the synthesis of more complex heterocyclic systems. Its well-defined reactivity profile makes it valuable in medicinal chemistry for developing bioactive molecules. The compound's stability under standard conditions ensures ease of handling and storage, while its purity and consistent performance support reproducible results in research and industrial processes.
methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate structure
1544152-12-6 structure
商品名:methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate
CAS番号:1544152-12-6
MF:C10H17N3O2
メガワット:211.260882139206
CID:5896265
PubChem ID:84026437

methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate
    • 1544152-12-6
    • methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
    • EN300-1123886
    • インチ: 1S/C10H17N3O2/c1-7(2)8-4-12-13(5-8)6-9(11)10(14)15-3/h4-5,7,9H,6,11H2,1-3H3
    • InChIKey: AOCQIGFKQCHRIP-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(CN1C=C(C=N1)C(C)C)N)=O

計算された属性

  • せいみつぶんしりょう: 211.132076794g/mol
  • どういたいしつりょう: 211.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1123886-0.05g
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
1544152-12-6 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1123886-0.25g
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
1544152-12-6 95%
0.25g
$906.0 2023-10-26
Enamine
EN300-1123886-5.0g
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
1544152-12-6
5g
$3645.0 2023-06-09
Enamine
EN300-1123886-5g
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
1544152-12-6 95%
5g
$2858.0 2023-10-26
Enamine
EN300-1123886-10g
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
1544152-12-6 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1123886-1g
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
1544152-12-6 95%
1g
$986.0 2023-10-26
Enamine
EN300-1123886-2.5g
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
1544152-12-6 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1123886-10.0g
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
1544152-12-6
10g
$5405.0 2023-06-09
Enamine
EN300-1123886-0.1g
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
1544152-12-6 95%
0.1g
$867.0 2023-10-26
Enamine
EN300-1123886-0.5g
methyl 2-amino-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
1544152-12-6 95%
0.5g
$946.0 2023-10-26

methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoate 関連文献

methyl 2-amino-3-4-(propan-2-yl)-1H-pyrazol-1-ylpropanoateに関する追加情報

Methyl 2-Amino-3-(4-(Propan-2-Yl)-1H-Pyrazol-1-Yl)Propanoate: A Comprehensive Overview

Methyl 2-amino-3-(4-(propan-2-yl)-1H-pyrazol-1-yl)propanoate, identified by the CAS number 1544152-12-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group with a pyrazole ring and a methyl ester group, making it a versatile molecule for various applications.

The molecular structure of methyl 2-amino-3-(4-(propan-2-yl)-1H-pyrazol-1-yl)propanoate is intriguing due to the presence of the pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole ring is substituted with a propan-2-yl group at the 4-position, which introduces steric bulk and potentially influences the molecule's reactivity and biological activity. The amino group at position 2 of the propanoate chain adds another layer of functionality, enabling this compound to participate in various chemical reactions, such as amidation or alkylation.

Recent studies have highlighted the potential of methyl 2-amino-3-(4-(propan-2-yl)-1H-pyrazol-1-yl)propanoate as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel anti-inflammatory agents and anticancer drugs. The amino group in the structure has been shown to facilitate the formation of peptide bonds, making this compound a valuable building block in medicinal chemistry.

In terms of synthesis, methyl 2-amino-3-(4-(propan-2-yl)-1H-pyrazol-1-yl)propanoate can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. One common approach involves the reaction of an appropriate pyrazole derivative with an amino alcohol or its equivalent, followed by esterification to introduce the methyl group. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product.

The properties of methyl 2-amino-3-(4-(propan-2-yl)-1H-pyrazol-1-yl)propanoate make it suitable for use in both academic research and industrial applications. Its stability under various conditions and its ability to undergo multiple transformations make it a valuable compound in organic synthesis. Additionally, its structural features suggest potential applications in materials science, particularly in the development of novel polymers or catalysts.

From an environmental perspective, methyl 2-amino-3-(4-(propan-2-yl)-1H-pyrazol-1-yl)propanoate has been studied for its biodegradability and toxicity profile. Initial assessments indicate that it is not inherently hazardous under normal handling conditions; however, further research is required to fully understand its environmental impact.

In conclusion, methyl 2-amino-3-(4-(propane)yid s strong > sub > ) propan oate represents a promising compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.